molecular formula C11H16Cl2N2O B3033982 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride CAS No. 1298085-57-0

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride

Cat. No. B3033982
CAS RN: 1298085-57-0
M. Wt: 263.16
InChI Key: IBAQTKJILBNVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is a compound that is often found in drugs or bioactive molecules . It is a major metabolite of the antidepressant medications trazodone and nefazodone . It is also used as an analytical reference standard categorized as a piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The most common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP), a similar compound, is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out. Geometric optimization of the title compound was carried out .


Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Physical And Chemical Properties Analysis

The molecular formula of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is C11H17ClN2O. Its molecular weight is 228.72 g/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety is widely employed in pharmaceuticals due to its diverse biological activities. Notably, several drugs incorporate this scaffold, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers have explored the synthesis of substituted piperazines to develop novel drug candidates. The compound , 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride, may serve as a starting point for designing new therapeutic agents.

Protein Kinase Inhibition

Synthesized oxadiazolopiperazine derivatives have demonstrated protein kinase inhibition activity . Investigating their selectivity and potency against specific kinases could lead to potential applications in cancer therapy or other diseases involving aberrant kinase signaling pathways.

Anti-Allergic Activities

®-(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. Some of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Further exploration of their mechanisms of action and safety profiles could yield valuable insights for allergy treatment.

Materials Science and Organic Synthesis

Piperazine-containing compounds have been incorporated into materials with specific properties. For instance, the insertion of the piperazine ring into tetracyclic pyrido[4’,3’:4,5]pyrrolo[1,2,3-de]quinoxaline led to interesting structural motifs . Exploring the use of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride in materials science could yield functional materials or catalysts.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride are the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its euphoric and stimulant properties .

Mode of Action

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means that the compound can both enhance the activity of serotonin and dopamine (serotonergic properties) and block or inhibit their activity (dopamine antagonistic properties). This dual action can lead to changes in neurotransmitter levels and activity in the brain, which can result in altered mood, perception, and behavior .

Biochemical Pathways

It is known that the compound can influence theserotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and appetite. Changes in these pathways can have downstream effects on these processes .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism may involve the liver and cytochrome P450 enzymes , and it may be excreted through the kidneys .

Result of Action

The molecular and cellular effects of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine . These effects could include changes in neuronal firing rates, alterations in neurotransmitter release and reuptake, and modifications of receptor sensitivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS. It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQTKJILBNVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.